

Pefloxacin Mesylate Dihydrate drug-likeness parameters

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Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

Cat. No.: S538880

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Core Drug-Likeness and Pharmacokinetic Parameters

The following tables summarize the key chemical, physical, and pharmacokinetic data for **Pefloxacin Mesylate Dihydrate**, which are crucial for early-stage drug development assessments.

Property	Value / Description	Source / Context
Molecular Formula	$C_{17}H_{20}FN_3O_3 \cdot CH_4O_3S \cdot 2H_2O$	[1] [2] [3]
CAS Number	149676-40-4	[1] [2] [3]
Molecular Weight	465.49 g/mol	[1] [2] [3]
Solubility (Water)	67 mg/mL (in vitro batch)	[1]
Solubility (DMSO)	~9 mg/mL (~19.33 mM)	[1]
Lipophilicity (logP)	0.88 (Predicted)	[2]
pKa (Strongest Acidic)	5.66 (Predicted)	[2]
pKa (Strongest Basic)	6.47 (Predicted)	[2]

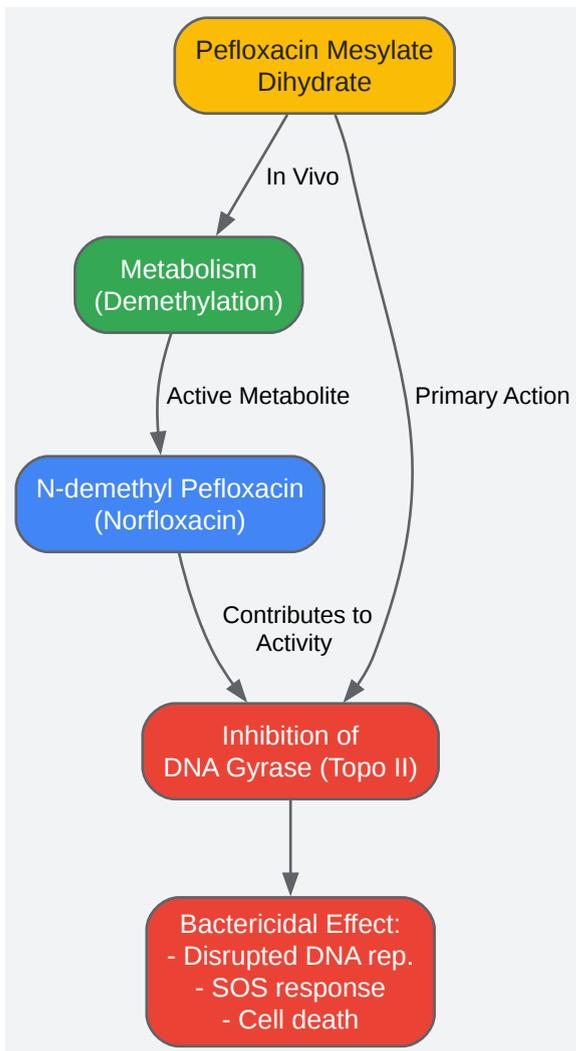
Property	Value / Description	Source / Context
Physiological Charge	-1 (Predicted)	[2]
Rule of Five	Yes (Compliant)	[2]
Bioavailability	~70% (Oral, in broiler chickens)	[4]

Parameter	Value (IV)	Value (Oral)	Source
Absorption Half-Life ($t_{1/2a}$)	--	0.87 ± 0.07 h	[4]
Time to Max Concentration (T_{max})	--	2.01 ± 0.12 h	[4]
Max Concentration (C_{max})	--	4.02 ± 0.31 μ g/mL	[4]
Elimination Half-Life ($t_{1/2\beta}$)	8.44 ± 0.48 h	13.18 ± 0.82 h	[4]
Major Metabolite	N-demethyl pefloxacin (Norfloxacin)	N-demethyl pefloxacin (Norfloxacin)	[4]
Metabolite Half-Life ($t_{1/2\beta}$)	--	10.93 ± 0.80 h	[4]

Mechanism of Action and Metabolic Pathway

Pefloxacin is a broad-spectrum bactericidal agent belonging to the fluoroquinolone class. Its primary mechanism involves inhibiting bacterial **topoisomerase II (DNA gyrase)**, an essential enzyme for DNA supercoiling and replication. This inhibition prevents the resealing of DNA nicks, leading to irreversible DNA damage and bacterial cell death [4] [1].

After administration, the drug undergoes metabolism, primarily through the demethylation of its piperazinyl ring, to form its major active metabolite, **N-demethyl pefloxacin (Norfloxacin)** [4]. The following diagram illustrates the metabolic pathway and mechanism of action.



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Key Experimental Methodologies

For researchers looking to replicate or design studies, here are summaries of key methodologies from the literature.

- In Vivo Pharmacokinetic Study (Broiler Chickens) [4]
 - **Dosing:** Single 10 mg/kg BW IV (brachial vein) and oral (crop gavage) doses.
 - **Sample Collection:** Serial blood samples drawn at 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
 - **Modeling:** Plasma concentration-time data were fitted to a two-compartment open model.

- HPLC Analysis of Pefloxacin and Metabolite [4]
 - **Apparatus:** HPLC system with spectrofluorimetric detector ($\lambda_{ex}=330$ nm, $\lambda_{em}=440$ nm).
 - **Column:** Nucleosil C18 column (5 μ m, 12.5 cm x 0.4 cm).
 - **Mobile Phase:** Acetonitrile/sodium acetate-citric acid buffer with trimethylamine (pH 4.8).
 - **Sample Prep:** Liquid-liquid extraction of plasma with methylene chloride, back-extraction into 0.5M NaOH.
 - **Validation:** Method validated for linearity, accuracy, precision, LOD, and LOQ per EU requirements.
- Forced Oxidative Degradation Study [5]
 - **Oxidizing Agent:** 4,4'-azobis(4-cyanopentanoic acid) (ACVA), a radical initiator.
 - **Analysis:** RP-HPLC-DAD method for quantifying pefloxacin and its degradation products.
 - **Kinetics:** Reaction found to follow second-order kinetics.
 - **Activity Assessment:** TLC-direct bioautography used to evaluate retained antibacterial activity of oxidation products against *E. coli*.

Conclusion and Research Implications

The data confirms that **Pefloxacin Mesylate Dihydrate** possesses several favorable drug-like properties, including good solubility, compliance with the Rule of Five, and high oral bioavailability [4] [2]. Its pharmacokinetic profile, characterized by rapid absorption, a long elimination half-life, and the formation of an active metabolite, supports its potential for once-daily dosing regimens in systemic infections [4].

For continued research, key areas include:

- **Advanced Formulations:** Exploring options like liposomes to potentially enhance delivery and efficacy [6].
- **Stability Profiling:** Conducting systematic forced degradation studies under ICH guidelines to identify and characterize impurities, ensuring product safety and quality [5].
- **Toxicology Assessment:** Further investigating the developmental and cardiovascular toxicity signals observed in non-mammalian models [7].

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